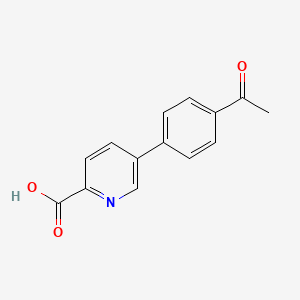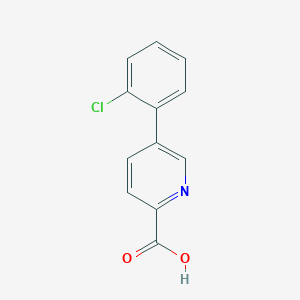
5-(3-Methoxycarbonylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxycarbonylphenyl)picolinic acid (5-MCPPA) is a natural product derived from the fungus Aspergillus fumigatus. It is a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs and other xenobiotics. 5-MCPPA has been studied for its potential use in laboratory experiments, drug development, and drug-drug interactions.
Aplicaciones Científicas De Investigación
5-(3-Methoxycarbonylphenyl)picolinic acid, 95% is widely used in laboratory experiments and drug development. It has been used to study the mechanism of action of CYP2C9 and other enzymes involved in drug metabolism. It has also been used to study drug-drug interactions and the effect of drugs on the liver and other organs. In addition, 5-(3-Methoxycarbonylphenyl)picolinic acid, 95% has been used to study the effects of various drugs on the central nervous system and other physiological systems.
Mecanismo De Acción
5-(3-Methoxycarbonylphenyl)picolinic acid, 95% inhibits the activity of CYP2C9 by forming a covalent bond with the enzyme. This covalent bond prevents the enzyme from carrying out its normal functions, thus inhibiting its activity. In addition, 5-(3-Methoxycarbonylphenyl)picolinic acid, 95% is believed to inhibit the activity of other enzymes involved in drug metabolism, such as CYP3A4 and CYP1A2.
Biochemical and Physiological Effects
5-(3-Methoxycarbonylphenyl)picolinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the activity of CYP2C9, as well as other enzymes involved in drug metabolism. In addition, it has been shown to inhibit the activity of other enzymes involved in drug metabolism, such as CYP3A4 and CYP1A2. In animal studies, 5-(3-Methoxycarbonylphenyl)picolinic acid, 95% has been shown to reduce the levels of drugs in the blood and to increase the levels of drugs in the liver. It has also been shown to reduce the levels of certain hormones, such as cortisol and testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(3-Methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments is its high potency. It is a very potent inhibitor of CYP2C9, as well as other enzymes involved in drug metabolism. In addition, it is relatively easy to synthesize and is stable in solution. However, there are some limitations to using 5-(3-Methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). In addition, it has a relatively low solubility in aqueous solutions, so it must be used in high concentrations.
Direcciones Futuras
In the future, 5-(3-Methoxycarbonylphenyl)picolinic acid, 95% could be used to study the effects of drugs on other organs and systems, such as the cardiovascular and immune systems. It could also be used to study the effects of drugs on gene expression and epigenetic mechanisms. Additionally, 5-(3-Methoxycarbonylphenyl)picolinic acid, 95% could be used to study the effects of drugs on the development of cancer and other diseases. Finally, it could be used to study the effects of drugs on the gut microbiome and its role in drug metabolism.
Métodos De Síntesis
5-(3-Methoxycarbonylphenyl)picolinic acid, 95% can be synthesized from the reaction of 3-methoxycarbonylphenol and picolinic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is conducted at a temperature of 80-90°C. The reaction is typically completed within 1-2 hours. The product obtained is a white crystalline solid with a melting point of 122-123°C.
Propiedades
IUPAC Name |
5-(3-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(7-10)11-5-6-12(13(16)17)15-8-11/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCVQRSCAMYBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679308 |
Source


|
| Record name | 5-[3-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxycarbonylphenyl)-picolinic acid | |
CAS RN |
1242339-64-5 |
Source


|
| Record name | 5-[3-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)







